molecular formula C14H12O3 B121037 Benzyl salicylate CAS No. 118-58-1

Benzyl salicylate

Cat. No.: B121037
CAS No.: 118-58-1
M. Wt: 228.24 g/mol
InChI Key: ZCTQGTTXIYCGGC-UHFFFAOYSA-N
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Description

Benzyl salicylate is an organic compound that belongs to the family of salicylate esters. It is formed by the esterification of salicylic acid and benzyl alcohol. This compound is widely recognized for its sweet, floral aroma, making it a preferred additive in the fragrance and cosmetic industries. This compound is also used as a UV light absorber and appears as an almost colorless liquid with a mild odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl salicylate is synthesized through an esterification reaction between salicylic acid and benzyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under controlled temperatures, usually ranging from 100°C to 120°C. Water is produced as a byproduct and is continuously removed to drive the reaction towards completion .

Industrial Production Methods: In industrial settings, this compound can be produced using supported catalysts. For example, a process involving zinc oxide as a supported catalyst allows the reaction to occur at temperatures between 140°C and 160°C for 10-40 hours. This method offers high product yield and reduces the production of inorganic salt wastewater .

Chemical Reactions Analysis

Types of Reactions: Benzyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and benzyl alcohol.

    Oxidation: this compound can be oxidized to produce benzaldehyde and salicylic acid.

    Substitution: The benzyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Hydrolysis: Salicylic acid and benzyl alcohol.

    Oxidation: Benzaldehyde and salicylic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Benzyl salicylate is widely utilized in cosmetic formulations due to its pleasant scent and UV-absorbing properties. It is primarily found in:

  • Fragrances : Used as a fixative to enhance the longevity of scents in perfumes and personal care products.
  • Sunscreens : Acts as a UV filter, protecting skin from harmful ultraviolet radiation.

Safety Assessments in Cosmetics

The safety of this compound in cosmetics has been evaluated by various regulatory bodies. The Scientific Committee on Consumer Safety (SCCS) concluded that it is safe for use at concentrations up to 0.5% in leave-on products, based on both traditional risk assessments and newer methodologies like next-generation risk assessment (NGRA) .

Table 1: Maximum Concentrations for Cosmetic Use

Product TypeMaximum Concentration (%)
Leave-on Products0.5
Rinse-off Products1.0

Therapeutic Applications

Recent studies have explored the potential therapeutic effects of this compound, particularly its estrogenic activity.

Estrogenic Activity

Research has demonstrated that this compound can mimic estrogenic responses in vitro:

  • Cell Proliferation Studies : In MCF7 human breast cancer cells, this compound increased cell proliferation, indicating its potential role as an endocrine disruptor .

Table 2: Estrogenic Activity Assays

Assay TypeResult
Competitive Binding AssayDisplaced estradiol
Gene Expression AssayIncreased ERE-CAT expression
Cell Proliferation AssayEnhanced proliferation

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A study involving guinea pigs indicated that sensitization reactions occurred at higher concentrations, but overall, it was deemed safe for cosmetic use .

Acute Toxicity Studies

  • Dermal Toxicity : The acute dermal LD50 was determined to be approximately 14.15 g/kg in rabbits, indicating low toxicity at typical exposure levels .
  • Oral Toxicity : The oral LD50 was reported as 2230 mg/kg, further supporting its safety when used as intended .

Case Studies and Research Findings

A notable case study involved an NGRA approach to evaluate the systemic safety of this compound when used in cosmetics. This study utilized advanced methodologies such as physiologically based pharmacokinetic (PBPK) modeling and toxicogenomics to assess internal exposure levels and potential toxicity .

Key Findings from the Case Study:

  • The maximum concentration of this compound was significantly lower than its metabolite, salicylic acid, suggesting a favorable safety margin.
  • The study concluded that daily application of this compound at cosmetic concentrations is safe for human use.

Mechanism of Action

Benzyl salicylate exerts its effects primarily through its ability to absorb UV light. The ortho substitution in its structure allows it to form intramolecular hydrogen bonds, which enhances its UV absorption properties. This makes it effective in protecting the skin from UV radiation when used in sunscreen products . Additionally, its aromatic structure allows it to interact with various molecular targets, contributing to its fragrance properties .

Comparison with Similar Compounds

    Methyl Salicylate: Another ester of salicylic acid, known for its wintergreen scent and used in topical analgesics.

    Ethyl Salicylate: Similar in structure but with an ethyl group instead of a benzyl group, used in flavorings and fragrances.

    Phenyl Salicylate: Used as a UV absorber and in the formulation of plastics and lacquers.

Uniqueness of Benzyl Salicylate: this compound stands out due to its unique combination of a sweet, floral aroma and its effectiveness as a UV absorber. Its ability to act as a fixative in perfumes without depressing the vibrancy of the fragrance makes it particularly valuable in the cosmetic industry .

Biological Activity

Benzyl salicylate (BSal) is an organic compound commonly used in cosmetics and fragrances, noted for its potential biological activities. This article explores its anti-inflammatory properties, absorption characteristics, and safety assessments based on diverse research findings.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and salicylic acid. Its chemical formula is C14H12O3C_{14}H_{12}O_3, and it exhibits a molecular weight of 232.24 g/mol. The compound is known for its solubility in organic solvents and limited solubility in water, which influences its application in various formulations.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

This compound demonstrates its anti-inflammatory effects through several mechanisms:

  • Inhibition of iNOS and COX-2 : It significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated RAW 264.7 macrophages, which are critical mediators in inflammatory responses .
  • NF-κB Pathway Modulation : The compound inhibits the degradation of I-κBα, leading to decreased activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation .

Research Findings

A study conducted on RAW 264.7 macrophages demonstrated that this compound was more effective than L-NMMA (a known iNOS inhibitor) in reducing NO production, indicating its potential as a therapeutic agent for inflammatory diseases .

Study Cell Type Treatment Effect
RAW 264.7 MacrophagesThis compoundInhibited NO production, reduced iNOS and COX-2 expression
RAW 264.7 MacrophagesThis compoundBlocked NF-κB activation via I-κBα degradation

Absorption and Toxicity Studies

The absorption characteristics of this compound have been evaluated through various in vitro studies.

Skin Absorption

In a study assessing percutaneous absorption, this compound was applied to excised rat skin at varying concentrations (1%, 3%, and 10%). The results indicated significant migration into receptor fluid, with absorption rates of 62.7%, 58.8%, and 40.3%, respectively .

Toxicity Assessments

Toxicological evaluations have shown that this compound has a relatively low acute dermal toxicity with an LD50 value of approximately 14.15 g/kg in rabbits . Furthermore, oral toxicity studies reported an LD50 of 2230 mg/kg in rats, suggesting that while it is generally safe at low concentrations, higher doses can lead to adverse effects .

Case Studies and Safety Assessments

A recent ab initio risk assessment study utilized new approach methodologies (NAMs) to evaluate the safety profile of this compound as a cosmetic ingredient. The findings concluded that daily application at concentrations up to 0.5% is considered safe for human use based on both traditional and NAM-based assessments .

Assessment Method Findings
Traditional Risk AssessmentIdentified salicylic acid as the toxicologically critical entity
NAMs EvaluationEstimated safe exposure levels significantly higher than observed concentrations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzyl salicylate in complex matrices like cosmetic formulations?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal due to its sensitivity in detecting low concentrations (e.g., 0.001% in leave-on products). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives. Validate methods using NIST-certified reference standards (CAS 118-58-1) .
  • Regulatory Context : Ensure alignment with EU SCCS guidelines (Table 1) for maximum permitted concentrations in rinse-off/leave-on products .

Q. How can researchers validate the purity of synthesized this compound for pharmacological studies?

  • Protocol : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities (e.g., residual benzyl alcohol). Cross-reference spectral data with NIST Chemistry WebBook entries (InChIKey: ZCTQGTTXIYCGGC-UHFFFAOYSA-N) .

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

  • Safety Measures : Follow OSHA guidelines for skin protection, given its classification as a potential contact allergen. Use fume hoods during synthesis or extraction to mitigate inhalation risks. Reference Safety Data Sheets (SDS) for disposal protocols .

Q. How should stability studies for this compound in cosmetic formulations be designed?

  • Design : Conduct accelerated stability testing under varying pH (4–8), temperature (4–40°C), and UV exposure. Monitor degradation products (e.g., salicylic acid) via HPLC. Compare results with IFRA stability criteria for fragrance ingredients .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s allergenicity?

  • Approach : Use human epidermal models (e.g., EpiDerm™) for in vitro sensitization assays, correlating results with murine local lymph node assay (LLNA) data. Cross-validate with clinical patch-testing studies to address discrepancies between EU SCCS (safe at ≤0.01%) and UK allergenicity restrictions .

Q. What mechanistic insights support this compound’s anti-inflammatory activity in macrophage models?

  • Experimental Design : Treat lipopolysaccharide-stimulated RAW 264.7 macrophages with this compound (e.g., 15 µM). Quantify IκB kinase (IKKα/β) inhibition via Western blot and NF-κB nuclear translocation via immunofluorescence. Compare potency to dexamethasone controls .

Q. How can multi-omics approaches elucidate this compound’s dual role as a UV stabilizer and fragrance enhancer?

  • Strategy : Perform transcriptomics (RNA-seq) to identify UV-response genes (e.g., MMP1) in keratinocytes and metabolomics (LC-MS) to profile volatile organic compounds in fragrance blends. Integrate data using pathway analysis tools like MetaboAnalyst .

Q. What molecular interactions explain this compound’s enhancement of olfactory receptor responses?

  • Method : Use bioelectronic nose systems with hOR1A2-expressing HEK-293 cells. Measure luminescence intensity changes in response to geraniol co-administered with this compound (0.1–1 µM). Calculate equilibrium constant shifts (e.g., from 8.37×10¹¹ M⁻¹ to 1.64×10¹⁵ M⁻¹) via dose-response modeling .

Q. How do regulatory disparities (e.g., EU vs. IFRA) impact experimental design for safety assessments?

  • Analysis : Compare EU SCCS endocrine disruption thresholds (based on NOAEL/LOAEL) with IFRA’s 12-category exposure limits. Use probabilistic exposure modeling (e.g., ConsExpo) to simulate real-world scenarios, such as dermal absorption in leave-on products .

Q. What computational tools are suitable for predicting this compound’s binding affinity to human serum albumin (HSA)?

  • Technique : Perform molecular docking simulations (AutoDock Vina) using HSA crystal structures (PDB ID: 1AO6). Validate predictions with fluorescence quenching assays to measure binding constants (Kb) .

Properties

IUPAC Name

benzyl 2-hydroxybenzoate
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InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2
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InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
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Molecular Formula

C14H12O3
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DSSTOX Substance ID

DTXSID1024598
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Molecular Weight

228.24 g/mol
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Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour
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Boiling Point

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg
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Flash Point

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol)
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Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183
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Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/
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Color/Form

Thick liquid, Colorless liquid

CAS No.

118-58-1
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Melting Point

75 °F (NTP, 1992), 24 °C, 23.4 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

BnBr (1.75 mL, 14.631 mmol) was added to a solution of salicylic acid (2.0 g, 14.625 mmol) in TBAF (17.5 mL, 1 M solution in THF) and the reaction mixture was stirred at r.t. overnight (16 h). The organic layer was poured into H2O (100 mL) and extracted with EtOAc (70 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (2% EtOAc/hexanes) to furnish 2.53 g of benzyl 2-hydroxybenzoate (colourless oil, yield: 76%).
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl salicylate
Benzyl salicylate
Benzyl salicylate
Benzyl salicylate
Benzyl salicylate
Benzyl salicylate

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